molecular formula C8H14N2O2 B6204601 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide CAS No. 1872838-01-1

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

Cat. No.: B6204601
CAS No.: 1872838-01-1
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is notable for its unique spirocyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide typically involves the formation of the spirocyclic core followed by functionalization to introduce the carboxamide group. One common synthetic route starts with the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is unique due to its specific combination of the spirocyclic core and the carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1872838-01-1

Molecular Formula

C8H14N2O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.